(2-Bromophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone

Description

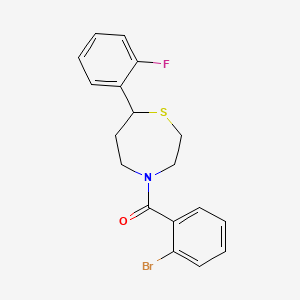

The compound "(2-Bromophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone" features a 1,4-thiazepane ring substituted at position 7 with a 2-fluorophenyl group and a ketone-linked 2-bromophenyl moiety. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (discussed below) highlight the significance of halogen and heterocyclic substitutions in modulating physicochemical and binding properties.

Properties

IUPAC Name |

(2-bromophenyl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFNOS/c19-15-7-3-1-5-13(15)18(22)21-10-9-17(23-12-11-21)14-6-2-4-8-16(14)20/h1-8,17H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKAYBJWMHHOGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common route includes the formation of the thiazepane ring followed by the introduction of the bromophenyl and fluorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Research indicates that (2-Bromophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone exhibits significant biological activity. Its mechanism of action may involve:

- Enzyme Inhibition : Targeting specific enzymes that are crucial for metabolic pathways.

- Receptor Modulation : Affecting signaling pathways that could lead to therapeutic effects in various diseases.

Medicinal Chemistry

The compound shows promise in the development of new drugs targeting various conditions, including:

- Anticancer Agents : By modulating pathways involved in cell growth and apoptosis.

- Antimicrobial Activity : Potentially effective against certain bacterial strains due to its unique structure.

Pharmacological Research

Studies have suggested that this compound can be used to explore:

- Drug Interactions : Understanding how this compound interacts with other pharmacological agents.

- Mechanisms of Action : Investigating its effects on specific biological targets.

Chemical Biology

This compound can serve as a valuable tool in chemical biology for:

- Probe Development : Creating probes for studying biological processes.

- Pathway Analysis : Elucidating metabolic or signaling pathways affected by this compound.

Case Studies

Several studies have highlighted the applications of this compound in various contexts:

-

Anticancer Research :

- A study demonstrated that derivatives of thiazepane compounds exhibit selective cytotoxicity against cancer cell lines, suggesting a potential role for this compound in cancer therapy.

-

Antimicrobial Studies :

- Research indicated that compounds containing thiazepane rings possess antimicrobial properties, making them candidates for developing new antibiotics.

-

Enzyme Inhibition Studies :

- Investigations into the inhibition of specific enzymes by this compound revealed its potential as a lead compound for drug development targeting metabolic diseases.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural analogs and their molecular properties:

*Estimated based on analogous structures.

Key Observations:

Substituent Effects on Molecular Weight :

- The target compound’s 2-bromophenyl group contributes to a higher molecular weight (~394.3) compared to analogs with methylthiazole (336.5, ) or dimethylisoxazole (348.4, ). Bromine’s atomic mass (79.9 u) significantly increases the weight relative to chlorine (35.5 u) in .

- The sulfone group in adds 32 u (vs. ketone in the target), further increasing its molecular weight.

Halogen Influence :

- Bromine’s larger van der Waals radius (1.85 Å vs. 1.47 Å for fluorine) may enhance hydrophobic interactions in binding pockets, while its electronegativity (2.96 vs. 3.98 for fluorine) could alter electronic distribution in the aromatic ring .

- In , the 2-chlorophenyl group may confer similar steric effects but with reduced polarizability compared to bromine.

The dimethylisoxazole in adds an oxygen atom, which could enhance hydrogen-bonding capacity.

Theoretical Implications for Bioactivity

While experimental data for the target compound are lacking, insights from related structures suggest:

- Binding Affinity : Bromine’s hydrophobic bulk may improve binding to hydrophobic pockets in targets like kinase or GPCR receptors, as seen in brominated inhibitors in .

- Metabolic Stability : The 2-fluorophenyl group (common across analogs) is often used to block metabolic oxidation, extending half-life .

- Synthetic Accessibility : Analogs in (e.g., 14f–14j) demonstrate that fluorophenyl-thiazole hybrids are synthetically tractable, but bromine incorporation may require optimized coupling conditions .

Limitations and Data Gaps

- No experimental data (e.g., melting points, solubility) are available for the target compound or its analogs in the provided evidence.

- Biological activity predictions rely on structural parallels rather than direct assays.

Biological Activity

The compound (2-Bromophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone is a thiazepane derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H15BrF NOS

- Molecular Weight : 375.37 g/mol

- CAS Number : 1705066-41-6

The structure features a thiazepan ring which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that compounds containing thiazepane rings exhibit significant antimicrobial activity. A study demonstrated that related thiazepane derivatives showed effectiveness against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.

Anti-inflammatory Effects

Thiazepanes have been investigated for their anti-inflammatory properties. In vitro studies have indicated that derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

-

In Vivo Studies :

- A study conducted on animal models showed that administration of thiazepane derivatives led to a significant reduction in inflammation markers in induced arthritis models. The compound demonstrated a dose-dependent effect on reducing swelling and pain.

-

Cytotoxicity Assays :

- Cytotoxicity tests against cancer cell lines (e.g., HeLa and MCF-7) revealed that thiazepane derivatives could induce apoptosis, suggesting potential anticancer activity. The IC50 values indicated effective concentrations for cytotoxic effects.

-

Mechanism of Action :

- Preliminary mechanistic studies suggest that the compound may act through the inhibition of specific kinases involved in cell proliferation and survival pathways, although further research is needed to elucidate the exact pathways involved.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for (2-Bromophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,4-thiazepane ring via cyclization of a thioether precursor. Key reagents include oxidizing agents (e.g., KMnO₄) and nucleophiles for functionalization. Solvent choice (e.g., DMF or dichloromethane), temperature control (60–100°C), and catalysts (e.g., triethylamine) are critical for yield optimization. Post-synthetic purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the thiazepane ring geometry and substituent positions. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography provides definitive spatial configuration, particularly for bromophenyl and fluorophenyl substituents. Infrared (IR) spectroscopy can identify carbonyl (C=O) and aromatic C-Br/C-F stretches .

Q. How can researchers screen for biological activity in this compound?

- Methodological Answer : Initial screening should focus on biochemical assays targeting receptors or enzymes relevant to its structural analogs (e.g., antimicrobial or anticancer targets). Use in vitro cytotoxicity assays (MTT or resazurin-based) on cancer cell lines. For antimicrobial activity, employ disk diffusion or microdilution methods against Gram-positive/negative bacteria. Dose-response curves (IC₅₀/EC₅₀) and selectivity indices should be calculated to prioritize lead optimization .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity and binding interactions?

- Methodological Answer : Density Functional Theory (DFT) can model the electronic structure of the bromophenyl and fluorophenyl groups to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates interactions with biological targets (e.g., kinase domains). Molecular Dynamics (MD) simulations (GROMACS) assess conformational stability in aqueous or lipid bilayer environments .

Q. How can conformational analysis resolve contradictions in spectroscopic data?

- Methodological Answer : Discrepancies in NMR chemical shifts may arise from dynamic conformational changes in the thiazepane ring. Variable-temperature NMR (VT-NMR) can identify ring puckering or chair-boat transitions. Pair with NOESY/ROESY to determine spatial proximity of protons. X-ray data should be prioritized for absolute configuration validation .

Q. What strategies mitigate limitations in experimental reproducibility for this compound?

- Methodological Answer : Batch-to-batch variability in synthesis can be minimized by standardizing reagent purity (≥95%) and reaction conditions (e.g., inert atmosphere for moisture-sensitive steps). For biological assays, include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines. Address organic degradation during long-term storage by using amber vials and −20°C storage .

Q. How can researchers investigate the compound’s metabolic stability and toxicity profile?

- Methodological Answer : Perform in vitro metabolic studies using liver microsomes (human/rodent) to assess cytochrome P450-mediated oxidation. LC-MS/MS identifies major metabolites. For toxicity, use zebrafish embryos or Caenorhabditis elegans models to evaluate developmental and organ-specific effects. Ames tests screen for mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.